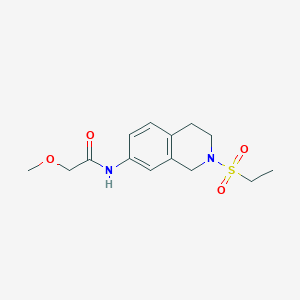

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide

Description

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-3-21(18,19)16-7-6-11-4-5-13(8-12(11)9-16)15-14(17)10-20-2/h4-5,8H,3,6-7,9-10H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOSZRAWNXCHTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide typically involves multi-step organic synthesis. One common route includes:

Starting Material: : Tetrahydroisoquinoline.

Sulfonylation: : Introduction of the ethylsulfonyl group via reaction with ethylsulfonyl chloride.

Amide Formation: : The final step involves reacting the sulfonylated intermediate with methoxyacetic acid under appropriate coupling conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial-scale synthesis may leverage continuous flow chemistry techniques to improve yield and scalability. Optimizing reaction conditions such as temperature, pressure, and solvent choice ensures efficient production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : Can undergo oxidation reactions due to the presence of the tetrahydroisoquinoline ring.

Reduction: : Reduction is possible, particularly for the sulfonyl group.

Substitution: : Nucleophilic substitution can occur on the methoxyacetamide moiety.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: : Various nucleophiles like amines, alcohols, or thiols for substitution reactions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroisoquinoline ring could yield an isoquinolinone derivative.

Scientific Research Applications

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide has several scientific research applications:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Investigated for potential interactions with biological targets such as enzymes and receptors.

Medicine: : Explored for its potential therapeutic properties, possibly in the treatment of certain diseases or conditions.

Industry: : Employed in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide is not entirely understood, but it is believed to involve interactions with molecular targets such as enzymes or receptors. This interaction may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related tetrahydroisoquinoline derivatives and acetamide-containing molecules. Key distinctions and similarities are outlined below:

Structural Analogues in Tetrahydroisoquinoline Derivatives

and describe compounds with a tetrahydroisoquinoline backbone modified at positions 1, 2, 6, and 7. A comparative analysis is provided in Table 1.

Table 1: Structural and Synthetic Comparison of Tetrahydroisoquinoline Derivatives

| Compound ID | Position 2 Substituent | Position 7 Substituent | Molecular Weight (m/z) | Synthesis Yield | Key Functional Groups |

|---|---|---|---|---|---|

| Target | Ethylsulfonyl | 2-Methoxyacetamide | Not reported | Not reported | Sulfonyl, methoxyacetamide |

| 20 (Ev1) | Piperidin-1-yl ethoxy | N-Benzyl acetamide | 642.3 (calc.) | 24% | Ether, benzylamide |

| 21 (Ev1) | Benzyloxy | N-Benzyl acetamide | 580.2 (calc.) | 78% | Ether, benzylamide |

| 30 (Ev3) | Diethylamino | N-Benzyl acetamide | 578.3 (calc.) | 76% | Amino, benzylamide |

| 33 (Ev3) | Benzylamino | N-Benzyl acetamide | 626.3 (calc.) | 82% | Arylalkylamino, benzylamide |

Key Observations:

- Substituent Effects on Yield: Bulkier substituents (e.g., benzyloxy in compound 21) correlate with higher yields (78–82%), whereas polar groups like piperidin-1-yl ethoxy (compound 20) result in lower yields (24%) due to steric or solubility challenges during purification .

- Functional Group Impact: The target compound’s ethylsulfonyl group is distinct from the ether or amino groups in analogs. Sulfonyl groups are known to enhance metabolic stability and receptor-binding specificity compared to alkyl/aryl ethers or amines .

- Acetamide Modifications: The target’s 2-methoxyacetamide is less lipophilic than N-benzyl acetamides (e.g., compounds 20–33), which may improve solubility and oral bioavailability .

Comparison with Non-Tetrahydroisoquinoline Acetamides

and describe acetamide derivatives with divergent cores (e.g., thiazolidinones, pesticides). While these compounds share the acetamide functional group, their applications and structural frameworks differ significantly (Table 2).

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 312.39 g/mol. Its structure includes a tetrahydroisoquinoline core with an ethylsulfonyl group and a methoxyacetamide moiety, which may enhance its solubility and biological interactions .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydroisoquinoline Core : This can be achieved through various cyclization methods.

- Introduction of the Ethylsulfonyl Group : This step often requires specific reagents and conditions to ensure proper attachment.

- Acetamide Formation : The final step involves the reaction with methoxyacetic acid to form the methoxyacetamide moiety.

Optimization of reaction conditions is crucial for maximizing yield and purity .

This compound exhibits its biological activity through several potential mechanisms:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity by binding to active sites.

- Neurotransmitter Modulation : The tetrahydroisoquinoline structure suggests interactions with dopaminergic and serotonergic systems, which may be beneficial in treating neurological disorders .

Antiproliferative Effects

Research indicates that this compound possesses antiproliferative properties against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth in a dose-dependent manner. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| HCT116 (Colorectal) | 4.5 |

| A549 (Lung) | 6.0 |

These results suggest that the compound may selectively target cancer cells while sparing normal cells .

Antioxidative Activity

The compound has also demonstrated antioxidative properties in various assays. It was found to reduce oxidative stress markers in treated cells significantly compared to controls. This activity is important as it may contribute to its overall therapeutic potential by preventing cellular damage associated with oxidative stress .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Minimum inhibitory concentrations (MIC) were recorded at levels comparable to standard antibiotics .

Case Studies

Recent studies have focused on the pharmacological evaluation of this compound:

- Study on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 and HCT116 cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at higher concentrations .

- Neuroprotective Effects : Another study explored its neuroprotective potential in models of neurodegeneration. The compound exhibited protective effects against neuronal cell death induced by oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.